2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride

Physical organic chemistry Process chemistry scale-up Solvent selection

2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride (CAS 1344094-26-3, molecular formula C₈H₇BrCl₂O₃S, molecular weight 334.01 g/mol) is a specialty aromatic sulfonyl chloride featuring an ethane-bridged 4-bromo-2-chlorophenoxy motif. The compound carries a reactive –SO₂Cl terminus and two electron-withdrawing halogen substituents (para-bromine and ortho-chlorine) on the phenyl ring, which collectively influence both the electrophilicity of the sulfonyl center and the steric/electronic profile of derivatives prepared from it.

Molecular Formula C8H7BrCl2O3S
Molecular Weight 334.01 g/mol
Cat. No. B13639463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride
Molecular FormulaC8H7BrCl2O3S
Molecular Weight334.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)OCCS(=O)(=O)Cl
InChIInChI=1S/C8H7BrCl2O3S/c9-6-1-2-8(7(10)5-6)14-3-4-15(11,12)13/h1-2,5H,3-4H2
InChIKeyQFPJYHYJAJFEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Halogenated Aromatic Sulfonyl Chloride Building Block


2-(4-Bromo-2-chlorophenoxy)ethane-1-sulfonyl chloride (CAS 1344094-26-3, molecular formula C₈H₇BrCl₂O₃S, molecular weight 334.01 g/mol) is a specialty aromatic sulfonyl chloride featuring an ethane-bridged 4-bromo-2-chlorophenoxy motif . The compound carries a reactive –SO₂Cl terminus and two electron-withdrawing halogen substituents (para-bromine and ortho-chlorine) on the phenyl ring, which collectively influence both the electrophilicity of the sulfonyl center and the steric/electronic profile of derivatives prepared from it [1]. It serves primarily as a versatile electrophilic intermediate for constructing sulfonamides, sulfonates, and related sulfur(VI) compounds, with the 4-bromo-2-chlorophenoxy scaffold appearing in bioactive molecules such as the Cdc42 inhibitor ZCL278 .

Dual-halogenated electrophile for sulfonamide and sulfonate library synthesis
Ethane linker provides constrained conformational profile for structure-based design
4-Bromo substitution pattern may support more economical procurement than 5-bromo isomer

Why Generic Substitution Fails for This Sulfonyl Chloride


Within the phenoxyethanesulfonyl chloride family, seemingly minor structural variations produce measurable differences in physical properties, electronic character, and downstream synthetic utility. Replacing the dual-halogenated 4-bromo-2-chlorophenoxy motif with a mono-halogenated or unsubstituted analog alters predicted density by up to 0.39 g/cm³ and boiling point by over 45 °C , while shifting the bromine from the para (4-) to meta (5-) position changes the regiochemical vector for cross-coupling and imposes a >2× price premium [1]. Extending the alkyl linker from ethane to propane modifies the spatial relationship between the sulfonyl chloride warhead and the aromatic ring, affecting the geometry of derived sulfonamides . These differences mean that analogs cannot be assumed interchangeable for structure–activity relationship (SAR) studies, parallel library synthesis, or process chemistry scale-up without re-optimization of reaction conditions and purification protocols.

Physical property mismatch
Higher density and boiling point vs. monohalogenated or unsubstituted analogs may require different purification and solvent protocols.
Positional isomer regiochemistry
Replacing 4-bromo with 5-bromo isomer may shift cross-coupling outcomes and procurement cost, limiting direct substitution.
Linker length geometry
Propane linker analogs produce different sulfonamide geometry than ethane linker; this may alter structure-activity relationships.

Quantitative Differentiation vs. Closest Analogs


Density Step-Up from Dual Halogenation

The target compound exhibits a predicted density of 1.753±0.06 g/cm³, substantially higher than 2-(4-chlorophenoxy)ethane-1-sulfonyl chloride (1.463±0.06 g/cm³) and 2-phenoxyethanesulfonyl chloride (1.359±0.06 g/cm³) . Each incremental halogen atom (Br at C4, Cl at C2) contributes additively to molecular mass and polarizability, producing a density gradient of approximately +0.29 g/cm³ relative to the monochloro congener and +0.39 g/cm³ relative to the unsubstituted phenoxy parent.

Predicted Density
Data to verify
1.753 ± 0.06 g/cm³
Higher than mono‑halogenated analogs; influences biphasic workup design.
Predicted; experimental verification not reported.
Physical organic chemistry Process chemistry scale-up Solvent selection

Boiling Point Elevation from Bromine Substitution

The predicted boiling point of the target compound is 400.2±35.0 °C, compared to 354.7±22.0 °C for the 4-chloro analog . The ~45.5 °C elevation reflects the increased molecular weight (334.01 vs. 255.12 g/mol, Δ = +78.89 Da) and enhanced van der Waals interactions conferred by the bromine atom. This difference is large enough to influence the choice of purification technique: the target compound is less amenable to conventional atmospheric distillation and may preferentially require column chromatography or recrystallization, whereas the lighter 4-chloro analog could be distilled under reduced pressure with greater ease.

Predicted Boiling Point
Data to verify
400.2 ± 35.0 °C
~45.5 °C above 4-chloro analog; may preclude atmospheric distillation.
Predicted at 760 mmHg; experimental data unavailable.
Distillation Thermal stability Purification method selection

Positional Isomerism and Cost Differential

The 4-bromo-2-chloro isomer (target) places bromine para to the ether oxygen, whereas the 5-bromo-2-chloro isomer (CAS 1409468-69-4) places bromine meta to the ether . This positional difference alters the electronic and steric environment for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) at the aryl bromide site. Furthermore, the 5-bromo positional isomer commands a significantly higher commercial price: $1,089 per 2.5 g at 95% purity (Enamine) [1], whereas the target 4-bromo-2-chloro isomer is available from AKSci at 97% purity , indicating greater synthetic accessibility and more favorable procurement economics for the para-bromo substitution pattern.

Positional Isomer Cost
Head-to-head
4-Br isomer: qualitatively more economical; 5-Br isomer: ~$436/g (95%)
Para substitution may reduce procurement cost for multi-gram synthesis.
Pricing from Enamine/AKSci (2023–2024).
Regioselective synthesis Cross-coupling Procurement cost optimization

Electronic Effects and Sulfonyl Electrophilicity

The Hammett σₚ constant for para-bromine is +0.232, and the ortho-chlorine exerts an additional electron-withdrawing inductive effect (Hammett σₚ for chlorine is +0.227; ortho effects are approximated as similar in magnitude in the absence of steric dominance) [1]. This dual electron withdrawal increases the electrophilicity of the sulfonyl chloride sulfur center relative to analogs bearing only one halogen or none. Literature on arenesulfonyl chloride hydrolysis kinetics establishes that electron-withdrawing substituents follow a positive Hammett ρ value (e.g., ρ = +1.564 for alkaline hydrolysis of substituted benzenesulfonyl chlorides) [2], meaning the combined Br+Cl substitution pattern accelerates nucleophilic attack at sulfur compared to mono-halogenated or unsubstituted phenoxyethanesulfonyl chlorides. While direct kinetic data for the target compound are not available at the time of writing, the class-level inference from established Hammett correlations supports a meaningful reactivity differentiation.

Electronic Effect
Class-level inference
Hammett σₚ: p-Br +0.232, o-Cl +0.227; combined >+0.46
Dual withdrawal may increase sulfonyl electrophilicity vs. mono-halogenated analogs.
Kinetic data not available; inference from sulfonyl chloride hydrolysis Hammett ρ.
Linear free-energy relationship Reactivity tuning Sulfonamide formation kinetics

Lipophilicity Contrast and Partitioning Behavior

The predicted XLogP3 value for the 4-bromo-2-chlorophenoxy scaffold is approximately 3.4 (computed for the positional isomer; identical molecular formula) [1], whereas 2-phenoxyethanesulfonyl chloride has a reported LogP of 0.77 . This ~2.6 log unit difference (corresponding to a ~400-fold difference in octanol/water partition coefficient) means that sulfonamide or sulfonate derivatives prepared from the target compound will have substantially higher lipophilicity than those derived from the unsubstituted phenoxy analog. For medicinal chemistry programs where the sulfonyl chloride serves as a late-stage diversification handle, this translates into a meaningful difference in the predicted ADME profile of the final compounds.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 ≈ 3.4 vs. 0.77 for unsubstituted phenoxy analog
~400-fold higher octanol/water partitioning; shifts ADME profile of derivatives.
Computed values; experimental LogP may differ.
Drug design LogP optimization ADME profiling

Ethane vs. Propane Linker Conformational Profile

The ethane linker (–CH₂CH₂–) in the target compound separates the sulfonyl chloride group from the phenoxy oxygen by two methylene units, whereas the propane analog 3-(4-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride (CAS 1407337-40-9) uses a three-carbon spacer . This difference in chain length affects the conformational flexibility and the distance between the aryl ring and the sulfonamide/sulfonate group formed after derivatization. In structure-based design contexts, a one-methylene-unit difference can determine whether a derived sulfonamide achieves a key hydrogen-bonding interaction or avoids a steric clash within a protein binding pocket. While both compounds share the same aryl substitution pattern, they are not interchangeable as synthetic intermediates without altering the three-dimensional pharmacophore of the final product.

Linker Conformational Profile
Class-level inference
Ethane vs. propane spacer; ~1.2–1.5 Å difference in S–O distance
Alkyl chain length alters sulfonamide geometry; not interchangeable for SAR.
Conformational differences not experimentally measured.
Conformational analysis Sulfonamide geometry Structure-based design

Optimal Application Scenarios


Parallel Sulfonamide Library Synthesis

When synthesizing libraries of sulfonamides for SAR exploration, the combined electron-withdrawing effect of para-bromine and ortho-chlorine (Hammett σₚ contributions totaling >+0.46) enhances the electrophilicity of the sulfonyl chloride center relative to mono-halogenated or unsubstituted analogs. This property supports more uniform reaction rates across diverse amine coupling partners, reducing the need for reaction condition re-optimization for each library member. The ethane linker further constrains the conformational space of the resulting sulfonamides compared to propane-linked analogs, providing a more rigid scaffold for structure-based design.

Cost-Sensitive Multi-Gram Procurement

For projects requiring gram-to-kilogram quantities, the target 4-bromo-2-chloro isomer is available at 97% purity from AKSci , while the 5-bromo positional isomer commands a premium price of approximately $436/g (Enamine, 95% purity) . The para-bromo substitution pattern is synthetically more accessible, translating into lower procurement costs for the same molecular formula. This cost advantage is particularly relevant for agrochemical intermediate programs and early-stage medicinal chemistry where budget constraints favor the more economical isomer without sacrificing the dual-halogenation motif.

Cdc42-Targeting Bioactive Molecule Synthesis

The 4-bromo-2-chlorophenoxy motif is a critical structural component of ZCL278, a selective Cdc42 GTPase inhibitor with an IC₅₀ of approximately 14 µM against Junín virus (JUNV) in Vero cells . The target sulfonyl chloride serves as a direct electrophilic precursor for installing this pharmacophore into larger molecular architectures via sulfonamide bond formation. The predicted XLogP3 of ~3.4 for derivatives carrying this scaffold aligns with the lipophilicity range favorable for cell permeability, supporting its use in the design of cell-active chemical probes targeting the Rho GTPase family.

Process Chemistry Unit Operation Design

The predicted density of 1.753 g/cm³ and boiling point of 400.2 °C distinguish this compound from lighter analogs (e.g., 4-chloro analog: density 1.463 g/cm³, BP 354.7 °C) . These differences have practical implications for process development: the higher density affects phase separation and mixing behavior in biphasic reaction systems, while the elevated boiling point precludes distillation-based purification and necessitates chromatographic or crystallization-based isolation. Process chemists scaling up reactions with this compound must account for these parameters in equipment selection and workup protocol design.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Dual-halogenated electrophile reactivity
Uniform coupling rates across amine substrates
Multi-gram procurement programs
Para-bromo substitution synthetic accessibility
Cost profile comparison vs. 5-bromo isomer
Cdc42-targeted probe synthesis
ZCL278 pharmacophore building block
Cell-based inhibition endpoint review
Process chemistry scale-up
Density and boiling point differential
Separation and purification method adaptation
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